2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyrimidine-4-carbonitrile
Description
The compound “2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyrimidine-4-carbonitrile” is a heterocyclic molecule featuring a pyrimidine-4-carbonitrile core substituted at the 2-position with a piperidine ring. The piperidine moiety is further modified at the 4-position by a methylamino group linked to a 1,1-dioxo-1,2-benzothiazol-3-yl group. This structure integrates multiple pharmacophoric elements:
- Pyrimidine-4-carbonitrile: A nitrogen-rich aromatic system often associated with kinase inhibition or enzyme modulation .
- Piperidine: A six-membered amine ring that enhances solubility and serves as a scaffold for targeting protein binding pockets .
- 1,2-Benzothiazole 1,1-dioxide: A sulfonamide-containing heterocycle that may contribute to metabolic stability or receptor interaction .
Properties
IUPAC Name |
2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-23(17-15-4-2-3-5-16(15)27(25,26)22-17)14-7-10-24(11-8-14)18-20-9-6-13(12-19)21-18/h2-6,9,14H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXWFQPWXJRCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=CC(=N2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the piperidine ring, and finally, the attachment of the pyrimidine ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.
Benzothiazole Ring Formation: This step often involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Piperidine Ring Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiazole intermediate.
Pyrimidine Ring Attachment: The final step involves the reaction of the piperidine-benzothiazole intermediate with a pyrimidine derivative, often under basic conditions, to form the final compound.
Chemical Reactions Analysis
2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Inhibition of YAP/TAZ Pathway
One of the primary applications of this compound is its role as an inhibitor of the YAP/TAZ (Yes-associated protein/Transcriptional coactivator with PDZ-binding motif) signaling pathway. This pathway is crucial in regulating cell growth and proliferation, making it a target for cancer therapies. The compound has shown efficacy in preclinical studies aimed at treating malignant mesothelioma, a type of cancer linked to asbestos exposure.
Case Study:
A study outlined in patent WO2018185266A1 demonstrated that this compound effectively inhibits the YAP/TAZ interaction, leading to reduced tumor growth in xenograft models of malignant mesothelioma .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. The presence of the benzothiazole moiety has been associated with various biological activities, including cytotoxic effects against cancer cell lines.
Data Table: Anticancer Activity
Neuroprotective Effects
Research indicates that compounds with piperidine and pyrimidine scaffolds exhibit neuroprotective effects. This compound's ability to modulate neurotransmitter levels could be explored for developing treatments for neurodegenerative diseases.
Case Study:
In vitro studies have shown that derivatives similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential application in neuroprotection .
Antimicrobial Properties
The benzothiazole component is known for its antimicrobial activity. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties, warranting further investigation into its use as an antimicrobial agent.
Data Table: Antimicrobial Activity
Mechanism of Action
The mechanism of action of 2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogs identified in the evidence:
Table 1: Structural and Functional Comparison of Pyrimidine/Piperidine Derivatives
Key Observations:
Core Heterocycle Variations: The target compound’s pyrimidine-4-carbonitrile contrasts with pyrimidine-5-carbonitrile derivatives (e.g., ), which prioritize substituents at the 5-position for antimicrobial activity . Pyrido-pyrimidinones () replace the carbonitrile with a ketone, altering electronic properties and binding modes .
Piperidine/Piperazine Modifications: The 1,2-benzothiazole-1,1-dioxide group in the target compound is unique compared to fluorophenyl () or morpholine () substituents. Sulfone groups may enhance metabolic stability or hydrogen-bonding interactions . Methylamino vs. ethylamino or morpholine-carbonyl groups () influence steric bulk and solubility .
Fluorinated analogs () highlight the role of halogens in improving pharmacokinetic properties, a feature absent in the target compound .
Synthetic Routes :
- Piperidine-pyrimidine linkages are commonly formed via nucleophilic substitution (e.g., uses DMF/piperidine for triazolopyrimidine synthesis) . The target compound’s benzothiazole-piperidine moiety likely requires tailored coupling strategies.
Biological Activity
The compound 2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyrimidine-4-carbonitrile represents a unique structure with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 330.4 g/mol. Its structure features a pyrimidine ring, a piperidine moiety, and a benzothiazole derivative, which may contribute to its biological effects.
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions with various biological targets, including enzymes and receptors. Key areas of biological activity include:
- Anticancer Activity : Research indicates that similar benzothiazole derivatives often exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Properties : Compounds containing benzothiazole structures have shown efficacy against a range of bacteria and fungi, suggesting potential use as antimicrobial agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for therapeutic applications.
The mechanisms through which this compound exerts its effects are multifaceted:
- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to interact with GPCRs, leading to various intracellular signaling cascades that affect cell proliferation and survival .
- Calcium Signaling : The modulation of calcium ion levels through specific receptor interactions can lead to enhanced cellular responses in target tissues .
- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through the activation of caspases and other apoptotic factors, which has been observed in related benzothiazole compounds .
Case Studies
Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound:
Q & A
Q. What protocols ensure compliance with GHS labeling for laboratory handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
